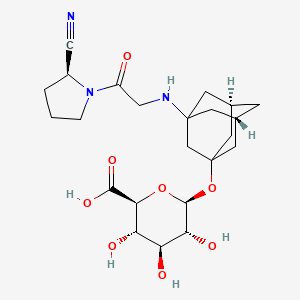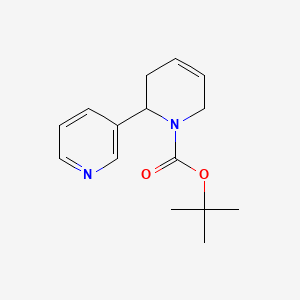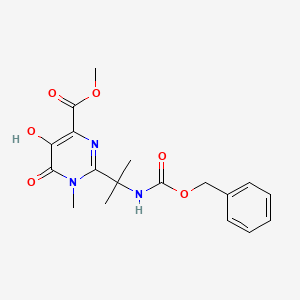
Vildagliptin beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vildagliptin beta-D-glucuronide is a metabolite of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Vildagliptin works by inhibiting the enzyme DPP-4, which in turn prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in improved glycemic control by enhancing insulin secretion and reducing glucagon release .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of vildagliptin involves several steps starting from L-proline. The process includes the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The final step involves the reaction of this intermediate with 3-aminoadamantanol to produce vildagliptin .
Industrial Production Methods
Industrial production of vildagliptin follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Vildagliptin beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vildagliptin can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .
科学研究应用
Vildagliptin beta-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on various biological pathways and its potential therapeutic applications.
Medicine: Investigated for its role in the treatment of type 2 diabetes and its potential use in combination therapies.
Industry: Used in the pharmaceutical industry for the development of new drugs and formulations
作用机制
Vildagliptin beta-D-glucuronide exerts its effects by inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which enhances insulin secretion from the beta cells of the pancreas and reduces glucagon release from the alpha cells. This dual action helps in maintaining blood glucose levels within the normal range .
相似化合物的比较
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the management of type 2 diabetes.
Saxagliptin: Similar to vildagliptin, it inhibits DPP-4 and enhances incretin hormone levels.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to vildagliptin
Uniqueness
Vildagliptin beta-D-glucuronide is unique due to its specific metabolic pathway and its role as a metabolite of vildagliptin. Its distinct chemical structure and metabolic properties make it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
1147403-03-9 |
|---|---|
分子式 |
C23H33N3O8 |
分子量 |
479.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[[3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H33N3O8/c24-9-14-2-1-3-26(14)15(27)10-25-22-5-12-4-13(6-22)8-23(7-12,11-22)34-21-18(30)16(28)17(29)19(33-21)20(31)32/h12-14,16-19,21,25,28-30H,1-8,10-11H2,(H,31,32)/t12?,13?,14-,16-,17-,18+,19-,21-,22?,23?/m0/s1 |
InChI 键 |
PSIDBGKCTWXOHS-VBUQDNKCSA-N |
SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C#N |
规范 SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
同义词 |
(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile_x000B_O-β-D-Glucopyranosiduronic Acid; Vildagliptin O-Glucuronide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














